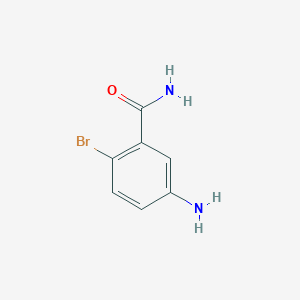

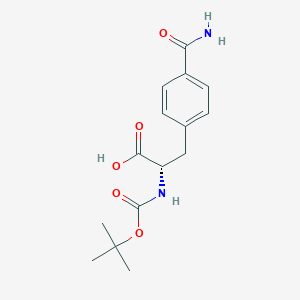

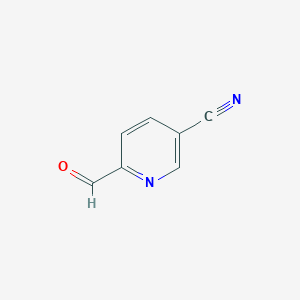

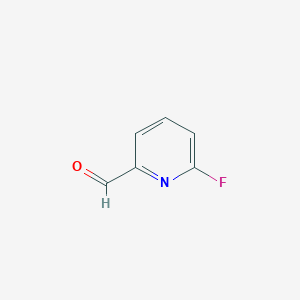

5-Amino-2-bromobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-bromobenzamide is an organic compound that belongs to the class of benzamides. It is a crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in different fields, including medicine, biochemistry, and biotechnology.

Applications De Recherche Scientifique

Spectroscopic and Structural Insights

The application of 5-Amino-2-bromobenzamide (5-ABB) in scientific research spans various fields, including spectroscopy, crystallography, and the study of hydrogen bonding. A key study utilized spectroscopic techniques (1H-NMR, UV-Vis, FT-IR, FT-Raman) and X-ray crystallography, complemented by density functional theory (DFT) calculations, to characterize the structures of N-unsubstituted 2-aminobenzamides, including 5-ABB. This research highlighted the presence of strong intramolecular hydrogen bonds in 5-ABB, which contribute to its structural stability and reactivity. The findings provide valuable insights into the behavior of 5-ABB in various chemical environments, underscoring its utility in probing the nature of hydrogen bonding and molecular interactions (Mphahlele et al., 2017).

Inhibition of Photosynthesis

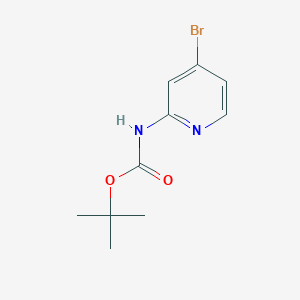

Another significant application of bromobenzamide derivatives, closely related to 5-ABB, is in the study of photosynthetic processes. Compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been shown to inhibit photosynthetic electron transport (PET), with the efficiency of inhibition depending on the compound's lipophilicity and the electronic properties of substituents. These findings are crucial for understanding how synthetic compounds can influence photosynthesis, offering a pathway to develop new herbicides or regulators of plant growth (Král'ová et al., 2013).

Synthesis and Biological Evaluation

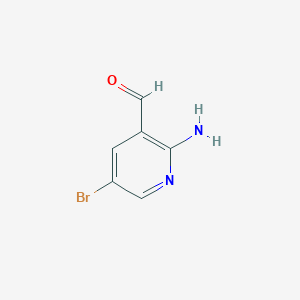

5-ABB serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. A notable study described the synthesis of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones using 5-ABB as a starting material. These compounds were evaluated for cytotoxicity against various human cancer cell lines and for antimalarial activity, showcasing the versatility of 5-ABB in the development of new pharmacologically active molecules (Mphahlele et al., 2016).

Safety and Hazards

The safety data sheet for 5-Amino-2-bromobenzamide indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .

Propriétés

IUPAC Name |

5-amino-2-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCXXTYABLAOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)